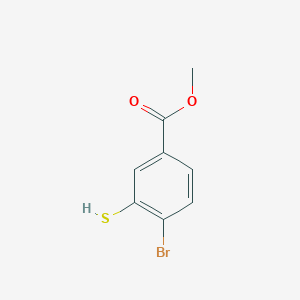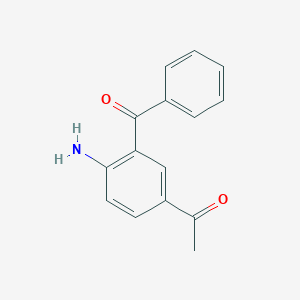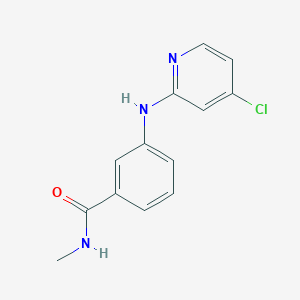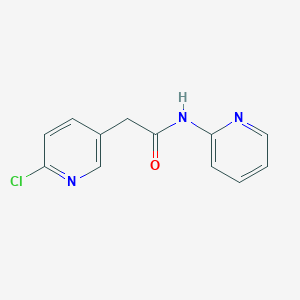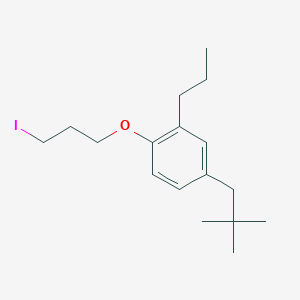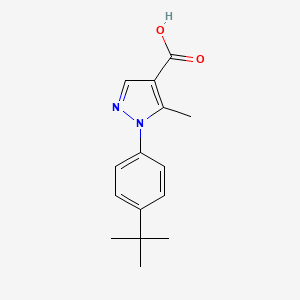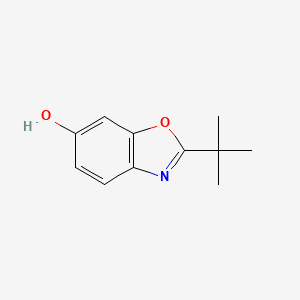
2-(Tert-butyl)benzoxazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butyl)benzoxazol-6-ol is a chemical compound with the molecular formula C11H13NO2. It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)benzoxazol-6-ol typically involves the reaction of 2-aminophenol with tert-butyl derivatives under specific conditions. One common method includes the use of 2-aminophenol and tert-butyl chloride in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction is often carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butyl)benzoxazol-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide (TBHP) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a base like K2CO3.
Reduction: NaBH4 in an alcohol solvent.
Substitution: Various halides or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
2-(Tert-butyl)benzoxazol-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used as an optical brightener in various industrial applications, including plastics, textiles, and coatings
Mecanismo De Acción
The mechanism of action of 2-(Tert-butyl)benzoxazol-6-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but studies suggest that it may involve proton transfer mechanisms and hydrogen bonding .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Known for its use as an optical brightener.
2-(2-Hydroxyphenyl)benzoxazole: Studied for its photophysical properties and applications in fluorescence.
Uniqueness
2-(Tert-butyl)benzoxazol-6-ol is unique due to its specific tert-butyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-tert-butyl-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C11H13NO2/c1-11(2,3)10-12-8-5-4-7(13)6-9(8)14-10/h4-6,13H,1-3H3 |
Clave InChI |
CPRKESFPHIPVDB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC2=C(O1)C=C(C=C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
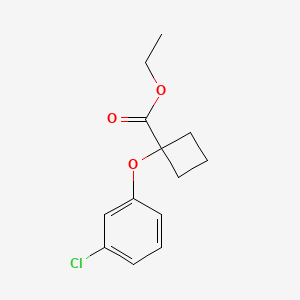
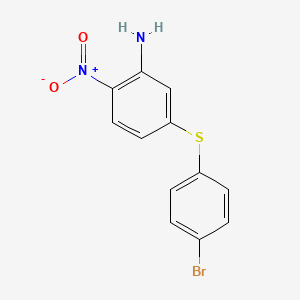

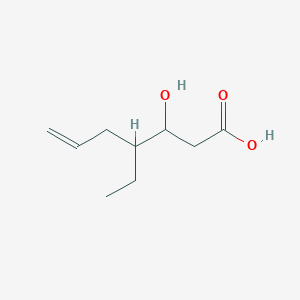
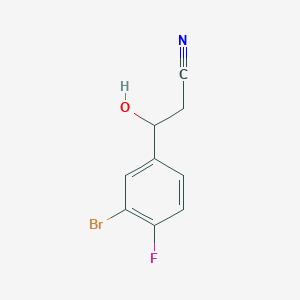
![3-Methyl-thieno[3,2-b]pyridine-6-carboxylic acid ethyl ester](/img/structure/B8596947.png)
![4-[(3-Fluoro-2-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione](/img/structure/B8596949.png)
